2,3-Diaminopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

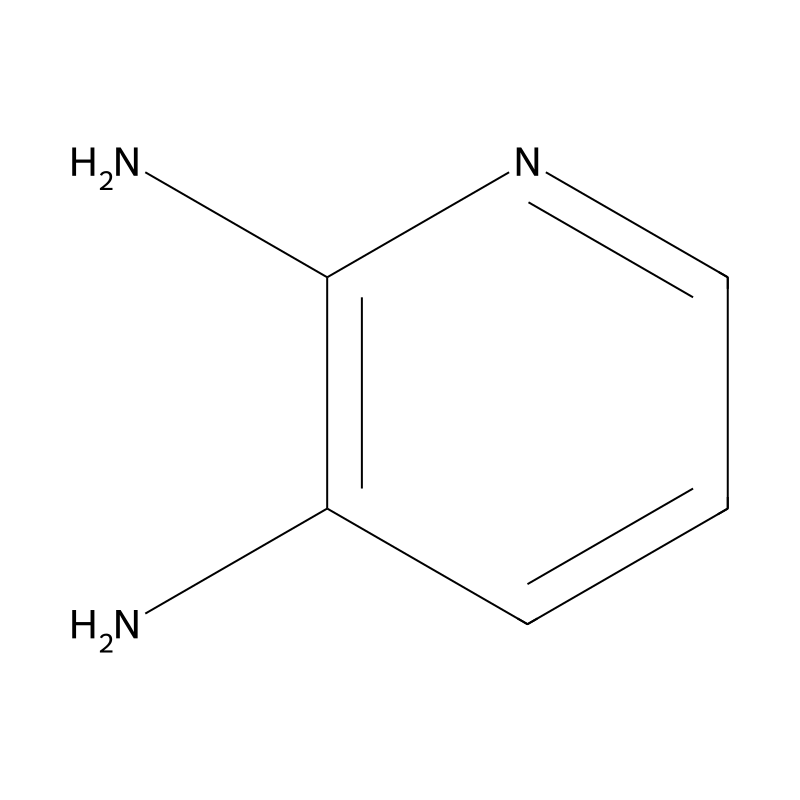

2,3-Diaminopyridine is an organic compound with the molecular formula CHN and a molecular weight of 109.13 g/mol. It is characterized by two amino groups attached to the pyridine ring at the 2 and 3 positions. This compound is known for its toxic and irritating properties, with a melting point range of 114-116 °C and a flash point of 205 °C . The structure of 2,3-diaminopyridine can be represented as follows:

textNH2 |C5H4N | NH2

2,3-Diaminopyridine is considered toxic if swallowed and can cause skin and eye irritation [4]. Always handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Limited data

More specific information on its toxicity levels and other hazards is not readily available.

Current Research Applications

While 2,3-diaminopyridine itself doesn't have a known biological mechanism of action, its primary use in research is as a:

- Precursor molecule: It serves as a starting material for the synthesis of more complex molecules with potential biological activities [1, 2].

- Analytical tool: It has been employed as an internal standard in techniques like capillary electrophoresis for analyzing other compounds [5].

Cited Sources:

Potential Therapeutic Applications:

,3-Diaminopyridine has been investigated for its potential therapeutic effects in various neurological disorders due to its ability to modulate potassium channels and neuronal activity.

- Multiple Sclerosis (MS): Studies have explored its use in improving walking ability and reducing fatigue in MS patients [1]. However, further research is needed to determine its long-term safety and efficacy [2].

- Lambert-Eaton Myasthenic Syndrome (LEMS): Preliminary research suggests its potential benefit in improving muscle strength and function in LEMS patients [3]. However, larger scale studies are needed for confirmation [4].

- Other Neurological Conditions: Research is ongoing to explore the potential benefits of 2,3-diaminopyridine in other neurological conditions such as stroke, spinal cord injury, and pain management [5]. However, these applications are still in the early stages of exploration.

Other Scientific Applications:

- Synthesis of Organic Compounds: 2,3-Diaminopyridine has been used as a reagent in the synthesis of various organic compounds such as imidazopyridines and organometallic complexes [6].

- Internal Standard in Analytical Chemistry: Its well-defined properties make it suitable as an internal standard in techniques like capillary electrophoresis for the analysis of complex molecules [7].

- Study of Oxidative Stress: Research suggests its potential as a potent inhibitor of oxidative stress and lipid peroxidation, processes involved in various diseases [8]. However, further investigation is needed to understand its mechanisms of action in this context.

Important Note

It is crucial to remember that 2,3-Diaminopyridine is a potentially toxic compound and should only be handled and used with appropriate safety precautions in research settings by qualified personnel.

Citations:

- Pubmed Central: A Double-Blind, Placebo-Controlled, Dose-Escalation Trial of 3,4-Diaminopyridine in Progressive Multiple Sclerosis:

- Multiple Sclerosis Journal - Experimental therapies: 3,4-diaminopyridine)

- Muscle & Nerve - Pilot trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome

- Journal of the Peripheral Nervous System - 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome: a randomized, double-blind, crossover, placebo-controlled trial:

- Expert Opinion on Investigational Drugs - 3,4-Diaminopyridine: a historical review and its future in neurological disorders

- Sigma Aldrich - 2,3-Diaminopyridine 95

- Journal of Chromatography A - Characterization and separation of different functionalized poly(amidoamine) dendrimers by capillary electrophoresis with conductivity and UV detection:

- Biosynth - 2,3-Diaminopyridine:

2,3-Diaminopyridine exhibits significant biological activity, particularly as a pharmacological agent. It has been investigated for its potential use in treating conditions like myasthenia gravis due to its ability to enhance neuromuscular transmission by inhibiting acetylcholinesterase . Furthermore, it has shown promise in various studies related to cancer treatment and neuroprotection.

There are several methods for synthesizing 2,3-diaminopyridine:

- Reduction of Nitro Compounds:

- Catalytic Hydrogenation:

- Zinc Ammonium Chloride Method:

The applications of 2,3-diaminopyridine are diverse:

- Pharmaceuticals: It is primarily used in drug formulations aimed at enhancing neuromuscular function.

- Chemical Synthesis: Serves as a building block for synthesizing various nitrogen-containing heterocycles.

- Research: Utilized in biochemical studies investigating enzyme inhibition and neuropharmacology.

Studies on the interactions of 2,3-diaminopyridine have highlighted its role as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation at neuromuscular junctions. This interaction is particularly relevant in therapeutic contexts where modulation of cholinergic signaling is desired . Additionally, its interactions with other compounds have been explored for potential synergistic effects in drug formulations.

Several compounds share structural similarities with 2,3-diaminopyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Aminopyridine | Structure | Contains one amino group; used as a precursor in synthesis. |

| 3-Aminopyridine | Structure | Contains one amino group; utilized in pharmaceuticals. |

| 4-Aminopyridine | Structure | Known for its role in treating multiple sclerosis symptoms. |

| 2,6-Diaminopurine | Structure | A purine derivative; involved in nucleic acid metabolism. |

The unique aspect of 2,3-diaminopyridine lies in its dual amino functionality at the 2 and 3 positions on the pyridine ring, which distinguishes it from other aminopyridines that typically possess only one amino group.

XLogP3

UNII

GHS Hazard Statements

H301 (15.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant